molecular formula C22H26FN3O4S B2889984 N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide CAS No. 898406-90-1

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide

Cat. No.: B2889984
CAS No.: 898406-90-1
M. Wt: 447.53
InChI Key: ZMXJAGJOKULREK-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide is a useful research compound. Its molecular formula is C22H26FN3O4S and its molecular weight is 447.53. The purity is usually 95%.
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Scientific Research Applications

Arylsulfonamide Derivatives as α1-Adrenoceptor Antagonists

A series of arylsulfonamide derivatives, including structures related to N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide, has been synthesized and evaluated for their potential as α1-adrenoceptor antagonists with uroselective profiles. These compounds displayed high affinity for α1-adrenoceptors, suggesting their potential application in developing therapies targeting urological conditions and hypertension without significantly affecting blood pressure (Rak et al., 2016).

Insecticidal Activity

Flubendiamide and related compounds, which share some structural characteristics with this compound, have shown potent insecticidal activity against lepidopterous pests. This suggests the potential of related compounds for development into novel insecticides with unique modes of action, possibly contributing to integrated pest management programs (Tohnishi et al., 2005).

CNS Disorders Treatment

N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines, structurally similar to this compound, have been identified as selective 5-HT7 receptor antagonists with potential antidepressant-like and pro-cognitive properties. This indicates a promising avenue for the treatment of central nervous system (CNS) disorders (Canale et al., 2016).

Anticancer Agents

Compounds structurally related to this compound have been synthesized and evaluated for their potential as anticancer agents. Some derivatives have shown promising activity against human breast cancer cell lines, indicating the potential application of related compounds in cancer therapy (Rehman et al., 2018).

Selective Human Beta(3) Agonists

Novel (4-piperidin-1-yl)-phenyl sulfonamides have been investigated for their activity on the human beta(3)-adrenergic receptor, suggesting potential applications in treating metabolic disorders. These compounds exhibited potent full agonist activity at the beta(3) receptor, indicating their utility in developing therapies for obesity and diabetes (Hu et al., 2001).

Properties

IUPAC Name

N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4S/c1-16-15-19(10-11-20(16)23)31(29,30)26-14-6-5-9-18(26)12-13-24-21(27)22(28)25-17-7-3-2-4-8-17/h2-4,7-8,10-11,15,18H,5-6,9,12-14H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXJAGJOKULREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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